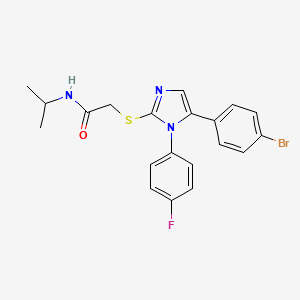
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C20H19BrFN3OS and its molecular weight is 448.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with bromine and fluorine, along with a thioether linkage. Its molecular formula is C19H22BrF N2OS, and it possesses a molecular weight of approximately 400.36 g/mol. The presence of halogen atoms is significant as they can influence the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The imidazole moiety may facilitate binding to GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters .
- Enzyme Inhibition : The thioether group may play a role in inhibiting specific enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction. For instance, it has shown efficacy against certain breast cancer cell lines by promoting cell cycle arrest .
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting that this compound may also have neuroprotective properties .
In Vitro Studies
A series of in vitro experiments were conducted to assess the cytotoxicity of this compound against various cancer cell lines. Results indicated:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant reduction in viability |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest observed |
These results highlight the compound's potential as an anticancer agent.
In Vivo Studies
In vivo studies using murine models have shown that administration of the compound leads to significant tumor size reduction compared to control groups. The mechanism appears to involve both direct cytotoxic effects and modulation of immune responses.
Safety and Toxicology
Toxicological assessments indicate a favorable safety profile at therapeutic doses. However, further studies are required to fully understand the long-term effects and any potential toxicity associated with higher doses or prolonged exposure.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including imidazole ring formation, halogen substitution, and thioacetamide coupling. Key steps include:
- Imidazole Core Construction : Use a cyclocondensation reaction between substituted benzaldehydes and thiourea derivatives under reflux in ethanol or DMSO .
- Thioacetamide Coupling : React the imidazole intermediate with 2-chloro-N-isopropylacetamide in the presence of K₂CO₃ as a base at 60–80°C for 8–12 hours .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Optimize solvent ratios and temperature to minimize byproducts .
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-3-5-15(21)6-4-14)25(20)17-9-7-16(22)8-10-17/h3-11,13H,12H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXNUSVIPMZQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














